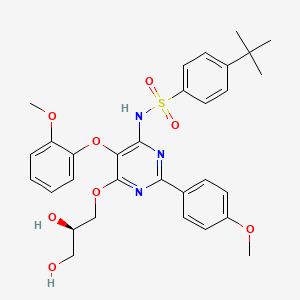

Ro 46-8443

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ro 46-8443 is a synthetic compound known for its role as a selective antagonist of the endothelin ETB receptor. It is the first non-peptide compound to exhibit this selectivity, making it a valuable tool in scientific research. The compound displays up to 2000-fold selectivity for ETB receptors over ETA receptors, both in terms of binding inhibitory potency and functional inhibition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

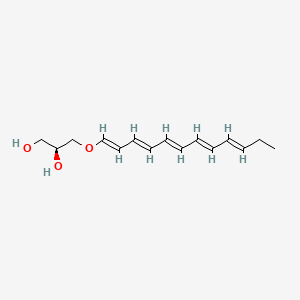

The synthesis of Ro 46-8443 involves multiple steps. The process begins with the treatment of 4,6-dichloro-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidine with p-tert-butylbenzenesulfonamide potassium salt in acetonitrile. This reaction yields 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide. The intermediate is then reacted with (S)-1,2-di-O-isopropylidene-glycerol and sodium hydride in dimethyl sulfoxide to produce the final compound, ®-4-tert-butyl-N-[6-(2,3-dihydroxy-propoxy)-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

Ro 46-8443 primarily undergoes substitution reactions during its synthesis. The key reactions involve nucleophilic substitution where the chlorine atoms in the pyrimidine ring are replaced by other functional groups.

Common Reagents and Conditions

- p-tert-butylbenzenesulfonamide potassium salt, (S)-1,2-di-O-isopropylidene-glycerol, sodium hydride, acetonitrile, dimethyl sulfoxide.

Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. Dimethyl sulfoxide is used as a solvent due to its ability to dissolve a wide range of compounds and its high boiling point.

Major Products

The major product of the synthesis is ®-4-tert-butyl-N-[6-(2,3-dihydroxy-propoxy)-5-(2-methoxy-phenoxy)-2-(4-methoxy-phenyl)-pyrimidin-4-yl]-benzenesulfonamide, which is this compound itself.

Applications De Recherche Scientifique

Ro 46-8443 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the binding and inhibition of endothelin receptors.

Biology: Helps in understanding the role of endothelin ETB receptors in various physiological and pathological processes.

Medicine: Investigated for its potential therapeutic effects in conditions involving endothelin receptors, such as cardiovascular diseases and pulmonary hypertension

Industry: Primarily used in research and development settings rather than in large-scale industrial applications.

Mécanisme D'action

Ro 46-8443 acts as a selective antagonist of the endothelin ETB receptor. It binds competitively to the receptor, preventing the natural ligand, endothelin-1, from binding and activating the receptor. This inhibition helps in studying the physiological and pathological roles of ETB receptors, particularly in vascular and nonvascular tissues .

Comparaison Avec Des Composés Similaires

Ro 46-8443 is unique due to its high selectivity for the endothelin ETB receptor. Similar compounds include:

Bosentan: A dual endothelin receptor antagonist that targets both ETA and ETB receptors.

Ambrisentan: Selective for ETA receptors, used in the treatment of pulmonary arterial hypertension.

Macitentan: Another dual antagonist with a high affinity for both ETA and ETB receptors

This compound stands out due to its non-peptide structure and its high selectivity for ETB receptors, making it a valuable tool for research focused on these specific receptors.

Propriétés

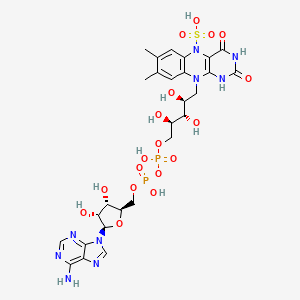

Formule moléculaire |

C31H35N3O8S |

|---|---|

Poids moléculaire |

609.7 g/mol |

Nom IUPAC |

4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide |

InChI |

InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34)/t22-/m1/s1 |

Clé InChI |

DRIHNVYRUGBDHI-JOCHJYFZSA-N |

SMILES isomérique |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OC[C@@H](CO)O)OC4=CC=CC=C4OC |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC |

Synonymes |

4-tert-butyl-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide Ro 46-8443 Ro-46-8443 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)

![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)

![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)

![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1231258.png)